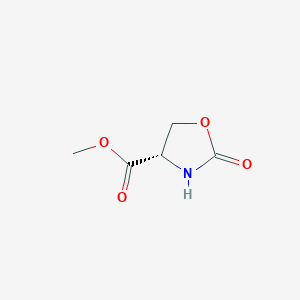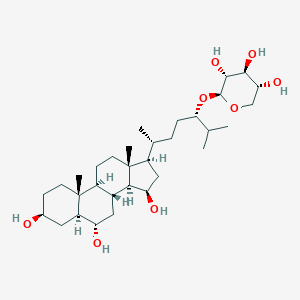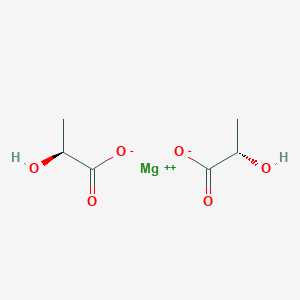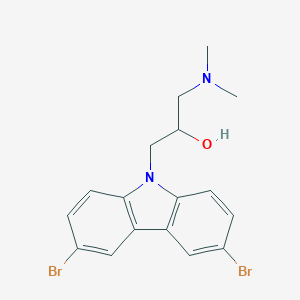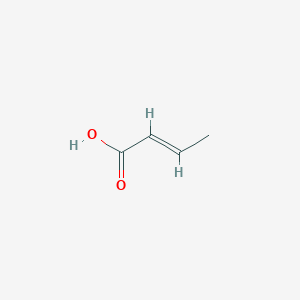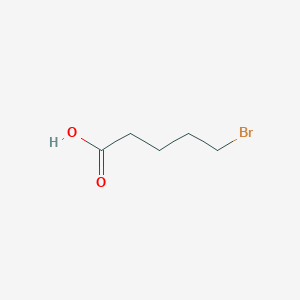
5-溴戊酸
描述
Interaction and Stability of Poly-5-bromocytidylic Acid Complexes
The study of the interaction between polyinosinic acid and poly-5-bromocytidylic acid reveals the formation of a stable 1:1 complex. Spectroscopic methods, including ultraviolet and circular dichroism, indicate specific interactions at the carbonyl groups and base pairing specificity. The thermal stability of the complex, as measured by the melting temperature (Tm), is not significantly affected by the bromine content or proximity within the chain, suggesting that the stabilizing effect of bromine is likely due to its high polarizability rather than solvent effects or in-plane interactions within the helix .
Spectroscopic and Theoretical Analysis of 5-Bromo-salicylic Acid
The structural and vibrational properties of 5-bromo-salicylic acid have been extensively studied through both experimental and theoretical approaches. Fourier transform infrared and Raman spectroscopy, along with density functional theory calculations, have identified the most stable conformer and provided complete vibrational mode assignments. The study highlights the importance of intermolecular hydrogen bonding in the dimeric forms and compares these results to monomeric structures .
Crystal Structure of 5-(Quinolinium)-valeric Acid Bromide Monohydrate
X-ray diffraction and computational methods have been used to characterize the molecular structure and properties of 5-(quinolinium)-valeric acid bromide monohydrate. The compound forms centrosymmetric dimers through hydrogen bonding with water molecules and bromide anions, resulting in a layered structure. The study also includes a comparison of the valeric acid unit's conformation in both the crystalline monohydrate and isolated molecules, with a focus on charge delocalization and non-covalent interactions .
Hydrogen Bonding in 5-Bromoisophthalic Acid
5-Bromoisophthalic acid's potential as an organic linker in Hydrogen-bonded Organic Frameworks (HOFs) is explored through a DFT cyclic dimer model. The model aligns well with experimental vibrational IR and Raman spectral features and provides insight into the electronic characterization of hydrogen bonding within the structure. This study is significant for understanding the properties that influence the performance of HOFs .
Antibacterial Activity of 5-Bromonicotinic Acid Derivative
A new compound derived from 5-bromonicotinic acid has been synthesized and characterized, demonstrating excellent antibacterial activity. The crystal structure analysis reveals intermolecular hydrogen bonding, contributing to the formation of layers within the crystal. This study provides a foundation for the potential use of brominated compounds in antibacterial applications .
Bromination Reagent: 5-Bromobarbituric Acid
5-Bromobarbituric acid is presented as a mild and selective agent for the bromination of cyclic imines. The synthesis of this reagent is described, along with its application in the synthesis of a gastrin antagonist, showcasing its utility in medicinal chemistry .
Structure of 5-(Dimethylphenylammonium)-valeric Acid Bromide Hydrate
The molecular structure of 5-(dimethylphenylammonium)-valeric acid bromide hydrate is characterized, with a focus on the hydrogen bonding interactions mediated by water molecules. The study compares the conformation of the valeric acid unit in both hydrate and anhydrous forms, providing insights into the structural properties of the compound .
Synthesis of 4-Bromo-3,5-dihydroxybenzoic Acid
The synthesis and structural characterization of 4-bromo-3,5-dihydroxybenzoic acid are reported. This compound serves as an intermediate in the preparation of pyrimidine medicaments, and the study investigates the synthetic conditions for its production .
Properties of Poly 5-Bromocytidylic Acid and Poly 5-Iodocytidylic Acid
The physical properties of poly 5-bromocytidylic acid and poly 5-iodocytidylic acid are described, highlighting their ability to form stable complexes with polyinosinic acid. The study discusses the acidic form of these polymers and their organized multistranded helical structures, contributing to our understanding of nucleic acid analogues .
Synthesis of Brominated Bipyridines
The selective synthesis of brominated bipyridines is reported, demonstrating the effectiveness of direct bromination and radical decarboxylative bromination methods. These compounds are of interest due to their potential applications in various chemical fields .
科学研究应用
Application
5-Bromovaleric acid is used in organic synthesis, particularly in the construction of the α-chain of the F2α series of prostaglandins .
Method of Application
The well-known methods for the preparation of 5-Bromovaleric acid are characterized by low yield of the desired products, multistep processes coupled with the use of reagents difficult to obtain, or the necessity to use stoichiometric amounts of Ag+ salts and their subsequent regeneration .
Results
Inhibitors for Aminoglycoside Resistant Bacteria
Application
5-Bromovaleric acid is used in the synthesis of inhibitors for aminoglycoside resistant bacteria .
Results
Semiconducting Nanocomposites
Application
5-Bromovaleric acid was used to develop a facile and robust strategy for crafting semiconducting nanocomposites by placing conjugated polymers in intimate contact with inorganic tetrapods via catalyst-free click chemistry .
Method of Application
Specifically, CdSe tetrapods were synthesized by inducing elongated arms from CdSe zincblende seeds through a combination of the use of halide ligands, continuous precursor injection, and seed-mediated growth . Subsequently, oleic acid (OA)-capped CdSe tetrapods were subject to inorganic ligand treatment to completely remove insulating fatty ligands, followed by introducing either 4-azidobenzoic acid or 5-bromovaleric acid as bifunctional ligands and substituting of bromine of 5-brimovaleric acid into azide, yielding azide-functionalized CdSe tetrapods .
Results
Within this process, bifunctional ligands (4-azidobenzoic acid, 5-bromovaleric acid) not only act as coupling agents that anchor onto the CdSe tetrapod surface, but also introduce the desired terminal functional group for further reaction . Furthermore, ethynyl-terminated P3HT was prepared by a quasi-living Grignard metathesis method. The intimate tethering of ethynyl-terminated P3HT to CdSe tetrapods was rendered by catalyst-free alkyne-azide cycloaddition between them, leading to the formation of P3HT-CdSe tetrapod nanocomposites .
Synthesis of Natural Mosquito Egg-Laying Pheromone
Application
5-Bromovaleric acid is used in the synthesis of the natural mosquito egg-laying pheromone red-6-acetoxy-5-hexadecanolactone .
Results
Alkylammonium Amphoteric Amino Acid Derivatives
Application
5-Bromovaleric acid is used in the synthesis of alkylammonium amphoteric amino acid derivatives .
Results
Water-Soluble Nanoplatelets of Potassium Graphite
Application
5-Bromovaleric acid is used in the preparation of water-soluble nanoplatelets of potassium graphite .
Results
Preparation of 5-(3-dimethylammonio)propylammonio Pentanoate Bromide
Application
5-Bromovaleric acid is used in the preparation of 5-(3-dimethylammonio)propylammonio pentanoate bromide .
Results
Nanodiamond Functionalized by Carboxylic Acid Groups
Application
5-Bromovaleric acid is used in the preparation of nanodiamond functionalized by carboxylic acid groups .
Results
Sequence Specific Base Pair Mimics as Topoisomerase IB Inhibitors
Application
5-Bromovaleric acid is used in the preparation of sequence specific base pair mimics as topoisomerase IB inhibitors .
安全和危害
5-Bromovaleric acid may cause skin irritation, serious eye irritation, and respiratory irritation8. It is classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200)9.
未来方向
5-Bromovaleric acid is a new type of efficient drug synthesis intermediate that has been developed and applied in recent years. It is also a synthetic intermediate in the textile industry, dye industry, pharmaceuticals, plastics, and pesticide industry, and its uses are very wide10.
Please note that this information is based on available resources and might not be up-to-date. Always refer to the most recent and reliable sources for detailed and specific information.
属性
IUPAC Name |
5-bromopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2/c6-4-2-1-3-5(7)8/h1-4H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXNUPJZWYOKMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCBr)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2062163 | |
| Record name | 5-Bromovaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; [Alfa Aesar MSDS] | |
| Record name | 5-Bromovaleric acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20107 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.01 [mmHg] | |
| Record name | 5-Bromovaleric acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20107 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
5-Bromovaleric acid | |
CAS RN |
2067-33-6 | |
| Record name | 5-Bromopentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2067-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromovaleric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002067336 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Bromovaleric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53507 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentanoic acid, 5-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-Bromovaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromovaleric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.533 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-BROMOVALERIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7DY4J7HZR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



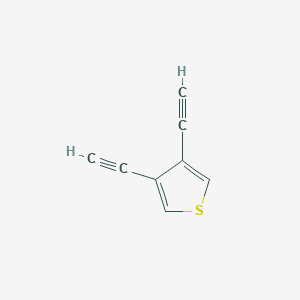
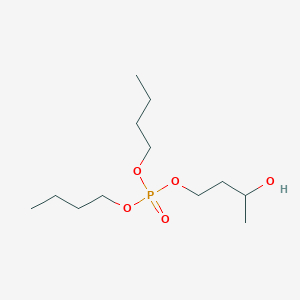
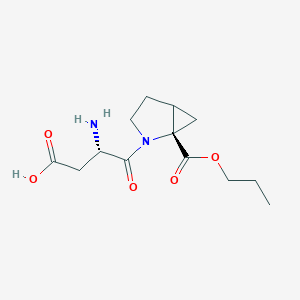
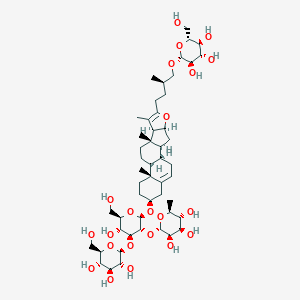
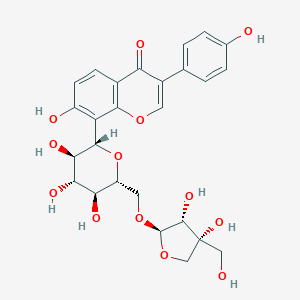

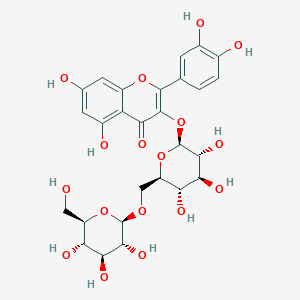
![2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B150524.png)
